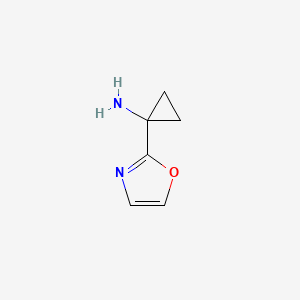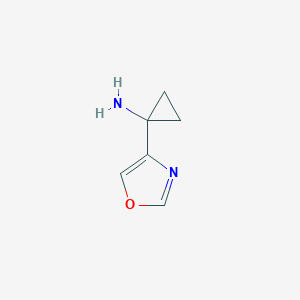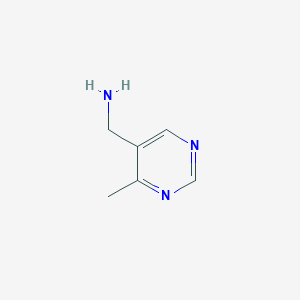![molecular formula C7H10O2 B7904682 4-Oxaspiro[2.5]octan-7-one](/img/structure/B7904682.png)
4-Oxaspiro[2.5]octan-7-one
Übersicht
Beschreibung
4-Oxaspiro[2.5]octan-7-one is a chemical compound with the molecular formula C7H10O2 . It is also known by its Chinese synonym 4-氧杂螺[2.5]辛-7-酮 .
Molecular Structure Analysis
The molecular structure of 4-Oxaspiro[2.5]octan-7-one is determined by its molecular formula, C7H10O2 . The relative configuration and preferred conformations can be determined by analyzing the homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings .Chemical Reactions Analysis
While specific chemical reactions involving 4-Oxaspiro[2.5]octan-7-one are not available, studies on related compounds such as 1-oxaspiro[2.5]octa-4,7-dien-6-one provide insights into potential reactions . The preferred orientation of the exocyclic substituents can direct the oxidative attack .Physical And Chemical Properties Analysis
4-Oxaspiro[2.5]octan-7-one has a molecular weight of 126.15 g/mol . It has a predicted boiling point of 224.2±15.0 °C and a predicted density of 1.13±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
The 1-oxaspiro[2.5]octane moiety, closely related to 4-Oxaspiro[2.5]octan-7-one, is a common motif in biologically active spiroepoxide compounds. The stereochemistry of these compounds is crucial for their biological activity, with O-axial C3 epimers showing higher reactivity and potential for enzymatic detoxification of spiroepoxides (Weijers et al., 2007).
Nucleophilic ring-opening reactions of compounds like Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate have been used to form functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, which are structural sub-units in several classes of bioactive compounds (Santos et al., 2000).
Reactions of 1-oxaspiro[2.5]octa-5,7-dien-4-ones with various nucleophiles produce diverse substitution and rearrangement products, suggesting these structures may be considered as polarity-reversed masked phenols. This offers insights into their potential applications in synthetic chemistry (Cacioli & Reiss, 1984).
Polymerization studies, such as the living polymerization of 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one, demonstrate the potential use of these compounds in developing novel polymeric materials (Kubo et al., 1999).
The transformation of cephalosporanic acid derivatives into new cephalosporin antibiotics using 1-oxaspiro[2.5]octane-related structures highlights the significance of these compounds in pharmaceutical applications (Agematu et al., 1993).
Eigenschaften
IUPAC Name |
4-oxaspiro[2.5]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-1-4-9-7(5-6)2-3-7/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPXYQVIESODPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC2)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxaspiro[2.5]octan-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B7904601.png)
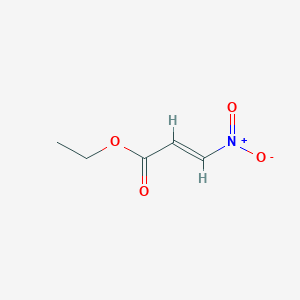
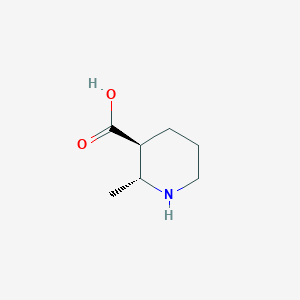
![8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B7904621.png)
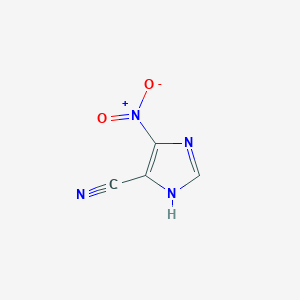
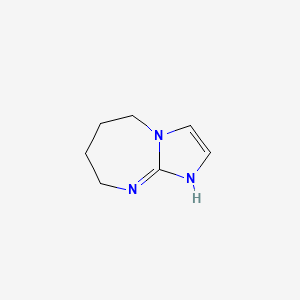
![5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B7904649.png)

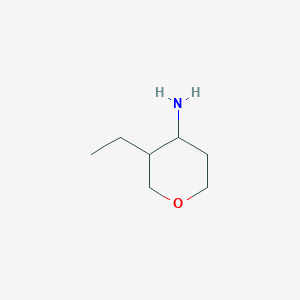

![5-Oxaspiro[2.5]octan-8-amine](/img/structure/B7904681.png)
